synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride
synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors. The introduction of a trifluoroethyl group onto the piperidine nitrogen offers a powerful strategy to modulate key physicochemical properties. The high electronegativity of fluorine can alter the basicity (pKa) of the piperidine nitrogen, influence metabolic stability by blocking potential N-dealkylation sites, and enhance membrane permeability and binding affinity through favorable lipophilic and electrostatic interactions.[2][3]
This guide provides a comprehensive overview of a robust synthetic pathway to 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, a versatile building block for drug development. We will delve into the causal logic behind the chosen synthetic strategy, provide detailed, field-tested protocols, and outline a full suite of analytical techniques for unambiguous structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous guide to this valuable intermediate.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule dictates a multi-step approach that leverages common and reliable chemical transformations. The primary disconnection points are the C-N bond of the trifluoroethyl group and the C-N bond of the 3-amino group.
Caption: Retrosynthetic analysis of the target compound.
This analysis leads to a robust forward synthesis strategy starting from a commercially available precursor, N-Boc-piperidin-3-one. The core logic is to first install the C3-amine onto a protected piperidine ring, then execute the N1-trifluoroethylation, and finally deprotect to yield the target compound. This sequence prevents competitive side reactions and allows for straightforward purification of intermediates.
Synthetic Strategy and Experimental Protocols
The chosen pathway involves three key chemical transformations followed by salt formation. Each step is designed for high yield, scalability, and ease of purification.
Caption: Overall synthetic workflow diagram.
Step 1: Reductive Amination of N-Boc-piperidin-3-one
Causality: This step introduces the crucial C3-amino group. Reductive amination is the method of choice as it is a high-yielding, one-pot procedure that avoids the isolation of unstable imine intermediates. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and tolerance for a wide range of functional groups; it is particularly effective for the reduction of iminium ions formed in situ.[4][5]
Protocol:
-
To a stirred solution of N-Boc-piperidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, monitoring for any exotherm.
-
Stir the reaction at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl piperidin-3-ylcarbamate, can be purified by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield a white solid.
Step 2: N-Alkylation with 2,2,2-Trifluoroethyl Triflate
Causality: This step installs the trifluoroethyl group onto the piperidine ring nitrogen. 2,2,2-Trifluoroethyl triflate is a highly reactive and efficient electrophile for this purpose. The reaction is performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the triflic acid generated during the reaction, preventing protonation of the piperidine nitrogen which would render it unreactive.
Protocol:
-
Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (2.0 eq).
-
Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product, tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate, by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
Step 3: Boc Group Deprotection
Causality: The final step in forming the free base is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is efficiently achieved under strong acidic conditions. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane or isopropanol is ideal, as it cleaves the Boc group and simultaneously begins the process of forming the desired hydrochloride salt.
Protocol:
-
Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate (1.0 eq) in a minimal amount of methanol or isopropanol.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours. The formation of a precipitate is often observed. Monitor the reaction for the disappearance of the starting material by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure to obtain the crude dihydrochloride salt.
Step 4: Purification and Salt Formation
Causality: While the deprotection step yields the crude salt, a final purification is necessary to remove non-volatile impurities and ensure high purity. Trituration or recrystallization is employed. The dihydrochloride salt form is preferred for solid dosage forms due to its typically higher stability, improved solubility, and non-hygroscopic nature compared to the free base.[6]
Protocol:
-
Triturate the crude solid from Step 3 with cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Isolate the solid by vacuum filtration, washing with additional cold ether.
-
For higher purity, the solid can be recrystallized from a suitable solvent system, such as isopropanol/ether or ethanol/heptane.
-
Dry the final product, 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, in a vacuum oven at 40-50 °C to a constant weight.
Physicochemical and Spectroscopic Characterization
Unambiguous confirmation of the final product's identity and purity requires a combination of spectroscopic and analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₇H₁₅Cl₂F₃N₂ |
| Molecular Weight | 255.11 g/mol [7] |
| Appearance | White to off-white crystalline solid |
| CAS Number | 1803583-68-7[6] |
Table 1: Key Physicochemical Properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of the target compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~3.0 - 3.8 | q | ~9 Hz | N-CH₂ -CF₃ |
| ~3.2 - 4.0 | m | - | Piperidine ring protons (axial & equatorial) | |
| ~1.8 - 2.5 | m | - | Piperidine ring protons (axial & equatorial) | |
| ~8.5 - 9.5 | br s | - | -NH₃ ⁺ (x2) | |
| ¹³C NMR | ~60 - 65 | q | J(C,F) ≈ 35 Hz | N-C H₂-CF₃ |
| ~124 | q | J(C,F) ≈ 277 Hz | -C F₃ | |
| ~45 - 60 | - | - | Piperidine ring carbons | |
| ¹⁹F NMR | ~ -73 | t | ~9 Hz | -CH₂-CF₃ |
Table 2: Predicted NMR Spectroscopic Data (in D₂O or DMSO-d₆).
-
Expert Interpretation: The ¹H NMR spectrum is characterized by a distinct quartet for the methylene protons adjacent to the CF₃ group. The piperidine ring protons will appear as a series of complex multiplets due to conformational rigidity and diastereotopicity. In the ¹³C NMR, the carbons of the trifluoroethyl group are diagnostic: the CH₂ carbon appears as a quartet due to one-bond coupling to the three fluorine atoms, and the CF₃ carbon appears as a quartet with a very large coupling constant. The ¹⁹F NMR should show a clean triplet, confirming coupling to the adjacent two methylene protons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the parent free base.
| Parameter | Expected Value | Interpretation |
| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |
| [M+H]⁺ | m/z 183.11 | Molecular ion of the free base (C₇H₁₃F₃N₂) |
| Key Fragments | m/z 100 | Loss of CF₃CH₂ group |
| m/z 83 | Loss of NH₂ and CF₃CH₂ group |
Table 3: Expected Mass Spectrometry Data.
-
Expert Interpretation: The primary role of MS is to confirm the molecular weight. The observation of the [M+H]⁺ ion at m/z 183.11 is the most critical piece of data.[8] Fragmentation patterns can provide further structural support, with common losses corresponding to the substituents on the piperidine ring.[9]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV or charged aerosol detector (CAD) is the standard method for assessing the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing an additive like 0.1% formic acid or trifluoroacetic acid. The final product should exhibit a purity of >95%, with >98% being common for recrystallized material.
Safety and Handling
GHS Hazard Information (based on analogous compounds):
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and chemical safety goggles.
-
Handle in a well-ventilated area or a chemical fume hood.
Handling Precautions:
-
Avoid inhalation of dust and contact with skin and eyes.
-
The dihydrochloride salt is acidic; avoid contact with strong bases.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This guide has outlined a logical and robust synthetic route for the preparation of 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, a key building block for pharmaceutical research. The described multi-step synthesis, beginning with reductive amination and proceeding through N-alkylation and deprotection, is built upon reliable and scalable chemical principles. The comprehensive characterization plan, utilizing NMR, MS, and HPLC, provides a validated system for ensuring the structural integrity and purity of the final product. By understanding the causality behind each experimental choice, researchers can confidently synthesize and utilize this valuable compound in their drug discovery programs.
References
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). New Journal of Chemistry. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (n.d.). ResearchGate. [Link]
-
1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride. (n.d.). PubChemLite. [Link]
-
1-(2,2,2-Trifluoroethyl)piperidin-4-amine. (n.d.). PubChem. [Link]
-
1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride. (n.d.). Thoreauchem. [Link]
-
Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.). ResearchGate. [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2013). Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride-1803583-68-7 - Thoreauchem [thoreauchem.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride (C7H13F3N2) [pubchemlite.lcsb.uni.lu]
- 9. scielo.br [scielo.br]
- 10. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]
